molecular formula C12H11N3O3 B303079 N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide CAS No. 665025-71-8

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide

Cat. No. B303079
CAS RN: 665025-71-8
M. Wt: 245.23 g/mol
InChI Key: GSGOZVNBSXBTDS-UHFFFAOYSA-N
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Description

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide, also known as DTBM-MO, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound belongs to the class of pyrimidine derivatives and has been synthesized using different methods.

Mechanism of Action

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in various cellular processes, including signal transduction, cell cycle regulation, and gene expression. N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide binds to the ATP-binding site of protein kinases and prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity.
Biochemical and Physiological Effects:
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide has been shown to have potent inhibitory effects on various protein kinases, including CDK2, CDK7, and GSK3β. It has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest in these cells. Additionally, N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade. N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of certain kinases involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide has several advantages for lab experiments, including its potency as a kinase inhibitor, its specificity for certain kinases, and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for the study of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide. One direction is the development of more potent and specific inhibitors of protein kinases using N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide as a lead compound. Another direction is the study of the role of protein kinases in various disease states, including cancer, inflammation, and neurodegenerative diseases. Additionally, N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide could be used as a tool to study the function of other enzymes involved in cellular processes.

Synthesis Methods

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide can be synthesized using various methods, including the reaction of 4-methylbenzoic acid with 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid in the presence of a coupling agent. Another method involves the reaction of 4-methylbenzoyl chloride with 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in the presence of a base. The yield of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide using these methods is around 70-80%.

Scientific Research Applications

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide has been studied extensively for its potential applications in various fields, including drug discovery, biochemistry, and molecular biology. It has been shown to inhibit the activity of certain enzymes, such as protein kinases, and has been used as a tool to study the function of these enzymes. Additionally, N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide has been used to study the role of protein kinases in various cellular processes, such as cell proliferation and differentiation.

properties

CAS RN

665025-71-8

Product Name

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-methylbenzamide

InChI

InChI=1S/C12H11N3O3/c1-7-2-4-8(5-3-7)10(16)14-9-6-13-12(18)15-11(9)17/h2-6H,1H3,(H,14,16)(H2,13,15,17,18)

InChI Key

GSGOZVNBSXBTDS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CNC(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CNC(=O)NC2=O

solubility

7.9 [ug/mL]

Origin of Product

United States

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